ethyl 5-methoxy-1H-indole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methoxy-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)10-7-13-11-5-4-8(15-2)6-9(10)11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFBDEMCPUONPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648252 | |
| Record name | Ethyl 5-methoxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59292-36-3 | |
| Record name | Ethyl 5-methoxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 5 Methoxy 1h Indole 3 Carboxylate and Its Derivatives
Established Synthetic Pathways for Indole (B1671886) Carboxylates
The synthesis of indole carboxylates has historically relied on several named reactions that have been adapted and optimized over time. These methods form the foundation of indole chemistry.
Fischer Indole Synthesis Adaptations for Methoxy-Substituted Indoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely utilized methods for constructing the indole core. byjus.comthermofisher.com The process involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org The mechanism proceeds through a protonated enamine tautomer that undergoes an irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement, breaking the N-N bond. The resulting diimine intermediate then rearomatizes and cyclizes, ultimately eliminating a molecule of ammonia (B1221849) to form the stable indole ring. byjus.com
The presence and position of substituents on the phenylhydrazine (B124118) starting material significantly influence the reaction's course and outcome. Electron-donating groups, such as a methoxy (B1213986) group, generally accelerate the reaction. youtube.com In the synthesis of ethyl 5-methoxy-1H-indole-3-carboxylate, the logical starting materials would be p-methoxyphenylhydrazine and ethyl pyruvate (B1213749). According to the established mechanism, a para-substituent on the phenylhydrazine ring consistently leads to a 5-substituted indole. youtube.com
However, research has shown that the reaction can be complex and lead to unexpected products. A study on the Fischer indole synthesis using ethyl pyruvate 2-methoxyphenylhydrazone demonstrated the formation of abnormal products alongside the expected 7-methoxyindole. nih.govnih.gov The choice of acid catalyst and reaction conditions was found to be critical. For example, using hydrogen chloride in ethanol (B145695) could lead to chlorinated byproducts, while Lewis acids introduced other substitutions or rearrangements. nih.gov This sensitivity underscores the need for careful optimization when applying the Fischer synthesis to methoxy-substituted precursors.
| Catalyst/Solvent | Normal Product (ethyl 7-methoxyindole-2-carboxylate) | Abnormal Product (ethyl 6-chloroindole-2-carboxylate) | Other Products | Total Yield |
|---|---|---|---|---|
| HCl/EtOH (low conc.) | Not specified | Low yield | ethyl 6-ethoxyindole-2-carboxylate formed | Not specified |
| HCl/EtOH (high conc.) | Low yield | High yield | - | <45% |
| ZnCl₂/AcOH | Not specified | Not specified | 5-chloroindole derivative formed | Low yield |
| BF₃ | Not specified | Not specified | 5-methoxyindole (B15748) derivative formed (via methoxy group migration) | Low yield |
Nenitzescu Indole Synthesis Approaches and Optimizations
First reported by Costin Nenițescu in 1929, the Nenitzescu indole synthesis provides a direct route to 5-hydroxyindole (B134679) derivatives through the reaction of benzoquinones with β-aminocrotonic esters. wikipedia.org The reaction mechanism consists of a Michael addition, a subsequent nucleophilic attack by the enamine, and an elimination step to form the indole ring. wikipedia.org To synthesize a 5-methoxyindole derivative like this compound via this method, one would typically start with a methoxy-substituted benzoquinone or, more commonly, perform a subsequent O-methylation of the resulting 5-hydroxyindole.
The versatility of the Nenitzescu synthesis allows for a wide array of substituents on both the benzoquinone and the enamine. wikipedia.orgnumberanalytics.com Significant efforts have been made to optimize the reaction for large-scale production. It has been reported that using a 20–60% excess of benzoquinone relative to the enamine at room temperature is most effective for manufacturing scales. wikipedia.org The choice of solvent is also crucial, with studies indicating that highly polar solvents give the best performance. wikipedia.org Furthermore, the use of Lewis acid catalysts, such as zinc chloride, has been shown to enhance the reaction by activating the enamine. wikipedia.orgresearchgate.net When asymmetrically substituted quinones are used, the formation of regioisomers is a key consideration, with the product ratio being dependent on the steric properties of the substituents. lookchem.comresearchgate.net This method has been successfully scaled to produce over 60 kg of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, which can then be methylated. researchgate.net
| Starting Materials | Catalyst/Conditions | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Benzoquinone, Ethyl 3-aminocrotonate | Various solvents, no catalyst | 5-Hydroxyindole derivatives | Reaction performs best in highly polar solvents. | wikipedia.org |
| Benzoquinone, Ethyl 3-aminocrotonate | Lewis Acid (e.g., ZnCl₂) | 5-Hydroxyindole derivatives | Catalyzes the reaction via an enamine-ZnCl₂ complex. | wikipedia.orgresearchgate.net |
| Toluquinone, Ethyl 3-aminocrotonate | - | Mixture of 6- and 7-methyl-5-hydroxyindoles | Formation of isomers is dependent on substituent bulk. | lookchem.comresearchgate.net |
| Benzoquinone, Ethyl 3-aminocrotonate | Large scale, 20–60% excess benzoquinone | Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | Conditions optimized for multi-kilogram manufacturing. | researchgate.net |
Condensation Reactions for this compound Precursors
Condensation reactions are fundamental to building the precursors required for indole synthesis. These reactions assemble the carbon and nitrogen framework before the final cyclization step. A prominent example is the initial step of the Leimgruber–Batcho indole synthesis, which involves the condensation of an o-nitrotoluene with a dimethylformamide acetal (B89532) to generate an enamine, a key intermediate for the indole ring. researchgate.net
In a modern approach, particularly suited for flow chemistry, the synthesis of indole-3-carboxylic esters begins with a base-mediated nucleophilic aromatic substitution (SNAr) reaction. beilstein-journals.org Specifically, a 2-chloronitrobenzene is treated with ethyl cyanoacetate (B8463686) (10) to form the condensation adduct (11). beilstein-journals.org This step is crucial as it establishes the C-C bond that will become the C2-C3 bond of the indole. The efficiency of this condensation is highly dependent on the choice of base and solvent, with strong, non-nucleophilic bases in polar aprotic solvents generally providing the highest conversions.
| Base | Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 100 | 95 |
| Cs₂CO₃ | DMF | 100 | >99 |
| DBU | DMF | 100 | 98 |
| K₂CO₃ | EtOAc | 100 | 25 |
| Cs₂CO₃ | EtOAc | 100 | 50 |
Multi-step Chemical Transformations in Indole Synthesis
The construction of functionalized indoles like this compound is inherently a multi-step process, often combining several distinct chemical transformations into a synthetic sequence. A reported process development for 5-methoxy-1H-indole-2-carboxylic acid starts from ethyl 2-methylmalonate and involves an azo coupling, a Japp-Klingemann rearrangement, and a final Fischer indole synthesis step. researchgate.net
A widely applicable and robust multi-step sequence begins with the SNAr condensation previously discussed. beilstein-journals.org
Condensation: A substituted 2-chloronitrobenzene reacts with ethyl cyanoacetate to form the key adduct. beilstein-journals.org
Reductive Cyclization: The nitro group of the adduct is then reduced, typically via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). This reduction initiates a spontaneous cyclization onto the cyano or ester group, followed by aromatization to yield the stable indole-3-carboxylate (B1236618) product. beilstein-journals.org
An alternative multi-step pathway is the Gassman indole synthesis, which was used to prepare ethyl 2-methylindole-5-carboxylate. orgsyn.org This sequence involves:
Reaction of an aniline (B41778) (ethyl p-aminobenzoate) with an α-thioketone to form an intermediate.
Rearrangement to form an ethyl 2-methyl-3-methylthioindole-5-carboxylate. orgsyn.org
Desulfurization using Raney nickel to afford the final indole product in high yield. orgsyn.org
| Step | Reaction Description | Product | Yield (%) |
|---|---|---|---|
| 1 | Coupling of ethyl p-aminobenzoate with an α-thioketone followed by rearrangement. | Ethyl 2-methyl-3-methylthioindole-5-carboxylate | 51–70 |
| 2 | Desulfurization of the intermediate with Raney nickel. | Ethyl 2-methylindole-5-carboxylate | 93–99 |
| Overall Yield | ~47–70 |
Novel and Optimized Synthetic Strategies
Recent advancements in synthetic chemistry have introduced new methods for indole synthesis that offer advantages in terms of efficiency, selectivity, and sustainability.
Photochemical Methods for Substituted Indole Scaffolds
Photochemistry has emerged as a powerful and sustainable tool in organic synthesis, providing novel, metal-free pathways to complex molecules under mild conditions. nih.govrsc.org The synthesis of indoles has benefited significantly from these developments, with visible-light-promoted reactions offering an alternative to traditional thermal methods. rsc.orgrsc.org
Several distinct photochemical strategies have been reported:
Light-Induced Heck Cyclization: N-benzoylindoles containing a halogen on the benzoyl group can undergo an efficient photocyclization in the presence of a base to give indolinyl compounds. This reaction tolerates ester and methoxy functional groups, with reported yields in the 50–88% range. nih.gov
Direct C-H Functionalization: Indoles can undergo direct C-H alkylation with α-iodosulfones. This process is driven by the photochemical activity of an electron donor-acceptor (EDA) complex formed between the iodosulfone and a sacrificial donor like DABCO, generating reactive radicals under mild visible light irradiation. nih.gov
Desulfonylative Cyclization: A redox-neutral method for synthesizing N-substituted indoles involves the visible-light-induced desulfonylative C(sp²)-H functionalization of N-sulfonated arylalkenes, proceeding without the need for external oxidants or additives. rsc.org
Photolysis of Precursors: The photolysis of N-aryltriazoles provides a route to indoles, which is particularly amenable to creating diverse libraries of compounds from triazole precursors. researchgate.net
Ring Contraction/Enlargement: Photochemistry can also be used to induce complex skeletal rearrangements. For instance, 5-substituted quinoline (B57606) 1-oxides can be converted to 4-substituted indoles through a sequence of photochemical ring enlargement and subsequent ring contraction. researchgate.net
These innovative methods highlight a shift towards more efficient and environmentally benign synthetic strategies for accessing the valuable indole scaffold.
| Method | Substrates | Conditions | Product Type | Reported Yield (%) | Reference |
|---|---|---|---|---|---|
| Reductive Heck Cyclization | N-(2-chlorobenzoyl)-5-methoxyindole | UV light, DIPEA | Polycyclic indolinyl compound | Moderate to good | nih.gov |
| Direct C–H Alkylation | Indole, α-iodosulfone | Visible light, DABCO | Sulfone-containing indoles | Up to 96 | nih.gov |
| Desulfonylative Cyclization | N-sulfonated arylalkene | Visible light, acridinium (B8443388) photocatalyst | N-substituted indoles | Not specified | rsc.org |
| Photolysis of Triazoles | N-aryltriazole | UV light | Indoles | Not specified | researchgate.net |
| Photocyclization | Diphenylamines | UV light | Carbazoles (related scaffolds) | 65–70 | researchgate.net |
One-Pot Synthetic Protocols for Efficiency Enhancement
A notable example is a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, which is based on a Fischer indolisation–indole N-alkylation sequence. rsc.org This method offers a rapid and operationally simple route to densely functionalized indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org The entire reaction sequence can be completed in under 30 minutes, demonstrating significant efficiency. rsc.org
Another approach involves the one-pot synthesis of novel multisubstituted 1-alkoxyindoles. mdpi.com This method proceeds through a series of consecutive reactions, including nitro reduction, intramolecular condensation, and nucleophilic addition, followed by in situ alkylation to yield the final 1-alkoxyindole products. mdpi.com The optimization of this one-pot process has been shown to provide higher yields compared to carrying out the steps separately. mdpi.com
These one-pot strategies highlight the continuous efforts to streamline the synthesis of complex indole derivatives, offering advantages in terms of time, labor, and resource management.
Process Development and Scale-Up Considerations in Research Synthesis
The transition from laboratory-scale synthesis to larger-scale production requires careful consideration of process development and optimization. For intermediates like 5-methoxy-1H-indole-2-carboxylic acid esters, which are structurally related to the target compound, a new process has been developed that is operable on at least a 1-molar scale. researchgate.netacs.org This process emphasizes the use of readily available starting materials, minimization of waste, and operational safety, all of which are critical for industrial applications. researchgate.netacs.org The key areas of optimization in this process included the azo coupling of a diazonium salt with malonate derivatives, the Japp−Klingemann rearrangement, and the Fischer indole synthesis. researchgate.net
Furthermore, the scalability of multi-component reactions for indole synthesis has been demonstrated. For instance, a four-component reaction to produce an indole derivative was successfully scaled up to a 10 mmol scale, yielding a significant amount of product in two steps. rug.nl A two-step method for producing a synthetic analogue of 5-methoxycamalexin, 2,2,2-trichloroethyl 5-methoxy-3-(thiazol-2-yl)-1H-indole-1-carboxylate, was also successfully scaled up to a 3 mmol scale, achieving a high yield. mdpi.com These examples underscore the feasibility of scaling up complex synthetic sequences for producing indole derivatives, which is crucial for their potential application in various fields.
Synthesis of Key Analogs and Derivatization Strategies
The versatility of the this compound scaffold allows for a wide range of derivatization strategies to produce key analogs with diverse functionalities. These modifications can be broadly categorized into reactions at the ester group and substitutions on the indole core.
Esterification and Amidation Reactions for Indole Carboxylate Modification
The ethyl carboxylate group at the C3 position is a key functional handle for further derivatization through esterification and amidation reactions. While direct esterification of the corresponding carboxylic acid is a standard transformation, the modification of the existing ethyl ester is also a common strategy.
Esterification: The conversion of the carboxylic acid to various esters can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com This reversible reaction can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org
Amidation: The synthesis of amides from the corresponding carboxylic acid can be achieved by reaction with an amine. youtube.comlibretexts.org This transformation often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents. The reaction of an amine with the carboxylic acid can also be driven by heat. youtube.com The resulting amides are important analogs due to their presence in many biologically active molecules. For instance, indole-2-carboxamides have been synthesized through a rhodium-catalyzed intramolecular C-H insertion of α-azidocinnamamides. researchgate.net
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that enables these modifications. This is typically achieved under basic conditions, for example, using aqueous sodium hydroxide (B78521) in ethanol.
Substitutions at the Indole Core (N1, C2, C3, C5, C6 positions)
The indole core of this compound offers multiple sites for substitution, allowing for the synthesis of a diverse library of analogs.
The nitrogen atom of the indole ring (N1) can be readily functionalized through alkylation and acylation reactions.
N-Alkylation: The N-H proton of the indole can be deprotonated with a base, followed by reaction with an alkylating agent. A classic method employs sodium hydride as the base and an alkyl halide as the alkylating agent in a solvent like DMF or THF. rsc.org Another approach uses aqueous potassium hydroxide in acetone (B3395972) for the N-alkylation of ethyl indol-2-carboxylate. mdpi.com
N-Acylation: The N-acylation of indoles can be achieved using various acylating agents. A chemoselective method for N-acylation utilizes thioesters as a stable acyl source in the presence of a base like cesium carbonate. beilstein-journals.org
The C2 position of the indole ring can be functionalized through various synthetic methods. For example, ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate has been synthesized via a photochemical method involving the [3+2] cycloaddition of an azide (B81097) and an alkyne. nih.govresearchgate.net
While the parent compound already possesses an ethyl carboxylate at the C3 position, further modifications and substitutions at this position are possible. For instance, ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate has been reported, indicating that amino groups can be introduced at the C3 position of the indole ring. uni.lu Electrophilic substitution reactions are also known to occur at the C3 position of indoles. orgsyn.org
The C5 position of the indole ring can undergo regioselective substitution. A direct iodination of the C5-H bond of indoles has been reported, providing a method for introducing a halogen at this position. rsc.org
Electrophilic substitution at the C6 position of the indole ring has also been demonstrated. For example, bromination of 3-carbethoxy-1-furfuryl-5-hydroxy-2-methylindole with bromine in acetic acid results in the formation of the 6-bromoindole (B116670) derivative. niscpr.res.in Nitration of related indole systems has also been shown to occur at the C6 position. niscpr.res.in
The following table summarizes some examples of substitutions at the indole core:
| Position | Substitution Type | Reagents and Conditions | Resulting Moiety |
| N1 | Alkylation | Alkyl halide, Base (e.g., NaH, KOH) | N-Alkyl |
| N1 | Acylation | Thioester, Cs₂CO₃ | N-Acyl |
| C2 | Trifluoromethylation | Photochemical cycloaddition | -CF₃ |
| C3 | Amination | - | -NH₂ |
| C5 | Iodination | - | -I |
| C6 | Bromination | Br₂ in Acetic Acid | -Br |
Introduction of Halogenated Moieties and Other Electron-Withdrawing Groups
The introduction of halogen atoms and other electron-withdrawing groups onto the indole scaffold can significantly influence the electronic properties and biological activity of the resulting compounds.
Halogenation: Direct halogenation of the indole ring has been achieved at various positions. As mentioned previously, a regioselective C5-H direct iodination of indoles has been developed. rsc.org Bromination at the C6 position has also been reported for related indole systems. niscpr.res.in The synthesis of a 6-chloro-5-iodo-1H-indole-3-carboxylate derivative further demonstrates the possibility of introducing multiple halogens onto the benzene (B151609) portion of the indole ring. rsc.org
Introduction of Other Electron-Withdrawing Groups: Besides halogens, other electron-withdrawing groups can be incorporated into the indole structure.
Trifluoromethyl Group: The trifluoromethyl group (-CF₃) is a common electron-withdrawing group in medicinal chemistry. The synthesis of ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate has been reported, showcasing the introduction of this moiety at the C2 position. nih.govresearchgate.net
Nitro Group: Nitration of the indole ring can introduce the strongly electron-withdrawing nitro group (-NO₂). For example, nitration of 3-carbethoxy-1-furfuryl-5-hydroxy-2-methylindoles with hydrated ferric nitrate (B79036) has been shown to produce 4,6-dinitroindoles. niscpr.res.in
The following table provides examples of the introduction of halogenated moieties and other electron-withdrawing groups:
| Position | Group Introduced | Synthetic Method |
| C2 | -CF₃ | Photochemical cycloaddition |
| C5 | -I | Direct C-H iodination |
| C6 | -Br | Bromination with Br₂ |
| C4, C6 | -NO₂ | Nitration with hydrated ferric nitrate |
Medicinal Chemistry and Pharmacological Investigations of Ethyl 5 Methoxy 1h Indole 3 Carboxylate Derivatives
Exploration of Diverse Biological Activities
Antiviral Potency and Activity Spectrum
Derivatives of 5-methoxy-1H-indole-3-carboxylic acid have demonstrated notable antiviral properties against a range of viruses. Research has highlighted their potential in combating both RNA and DNA viruses, showcasing a broad spectrum of activity.
One notable derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, has shown a significant inhibitory effect against SARS-CoV-2 in vitro. At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. nih.govnih.gov It exhibited a high selectivity index (SI) of 78.6 and an IC50 value of 1.06 µg/mL. nih.govnih.gov This compound is believed to function by preventing viral replication and stimulating the innate immune system. nih.govnih.gov
Furthermore, certain indole-2-carboxylate (B1230498) derivatives have been evaluated for their broad-spectrum antiviral activities. For instance, compound 8f from a synthesized series showed the highest selectivity index (SI) of 17.1 against Coxsackie B3 (Cox B3) virus. nih.gov In the same study, compound 14f displayed potent inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and an SI value of 12.1. nih.gov The structure-activity relationship (SAR) studies indicated that the presence of an alkyloxy group at the 4-position of the indole (B1671886) ring was not essential for antiviral activity, while acetylation of the amino group was detrimental to activity against RNA viruses. nih.gov
Other studies have reported the anti-HIV activity of related indole derivatives, with some compounds inhibiting HIV integrase with IC50 values in the low micromolar range. nih.gov Additionally, substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid derivatives have shown significant activity against influenza A/Aichi/2/69 (H3N2) virus in cell cultures at micromolar concentrations. chemrxiv.orgmdpi.com Specifically, 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl- and 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid ethyl ester hydrochlorides demonstrated high efficacy. chemrxiv.orgmdpi.com The antiviral potential of 3-alkynyl-5-aryl-7-aza-indoles has also been explored, with some derivatives showing activity against Respiratory Syncytial Virus (RSV) in the low µM range. mdpi.com
Table 1: Antiviral Activity of Ethyl 5-Methoxy-1H-Indole-3-Carboxylate Derivatives and Analogs
| Compound | Virus | Activity | Reference |
|---|---|---|---|
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochloride | SARS-CoV-2 | IC50: 1.06 µg/mL, SI: 78.6 | nih.govnih.gov |
| Compound 8f (indole-2-carboxylate derivative) | Coxsackie B3 virus | SI: 17.1 | nih.gov |
| Compound 14f (indole-2-carboxylate derivative) | Influenza A | IC50: 7.53 μmol/L, SI: 12.1 | nih.gov |
| Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate derivatives | HIV integrase | IC50: 0.13 to 6.85 μM | nih.gov |
| 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-1H-indole-3-carboxylic acid ethyl ester hydrochloride | Influenza A/Aichi/2/69 (H3N2) | Micromolar activity | chemrxiv.orgmdpi.com |
| 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid ethyl ester hydrochloride | Influenza A/Aichi/2/69 (H3N2) | Micromolar activity | chemrxiv.orgmdpi.com |
| 3-alkynyl-5-aryl-7-aza-indole derivatives | Respiratory Syncytial Virus (RSV) | Low µM activity | mdpi.com |
Anti-inflammatory Effects and Related Cellular Processes
Indole compounds, including derivatives of indole-3-carboxylic acid, have been reported to possess anti-inflammatory properties. These effects are often mediated through the modulation of various cellular processes and signaling pathways involved in inflammation.
For instance, indole-3-carboxylate (B1236618) has been shown to suppress the gene expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-8 (IL-8) in chicken macrophage cells stimulated with lipopolysaccharide (LPS). nih.gov Other indole derivatives have demonstrated the ability to reduce the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-6. nih.govresearchgate.net
The mechanism of action for the anti-inflammatory effects of some indole derivatives involves the inhibition of key inflammatory pathways. Indole-3-carboxaldehyde, a metabolite of tryptophan, has been found to alleviate LPS-induced intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome. mdpi.commdpi.com This process is mediated through the activation of the aryl hydrocarbon receptor (AhR). mdpi.commdpi.com
Furthermore, certain indole derivatives with N-ethyl morpholine (B109124) moieties have been designed as Cannabinoid Receptor 2 (CB2) agonists for the management of inflammatory pain. nih.gov One such compound significantly suppressed the levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in a rat model of inflammatory hyperalgesia in a dose-dependent manner. nih.gov The introduction of a methoxy (B1213986) group at the 5-position of the indole ring was found to influence the compound's interaction with the CB2 receptor. nih.gov
While direct studies on the anti-inflammatory effects of this compound are not extensively detailed, the collective evidence for related indole structures suggests a strong potential for this class of compounds in modulating inflammatory responses.
Anticancer and Antiproliferative Activity Studies in Cell Lines
Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer agents. Numerous studies have documented their antiproliferative effects against a variety of cancer cell lines.
For example, derivatives of 1H-indole-2-carboxylic acid have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, including MCF-7 (breast), A549 (lung), and HCT116 (colon). nih.gov One compound in this series, 4e, demonstrated significant cytotoxicity with IC50 values of 0.57 µM, 1.95 µM, and 3.49 µM against MCF-7, HCT116, and A549 cell lines, respectively. nih.gov
In another study, 3-substituted and 3,6-disubstituted-2-carbalkoxy indoles were investigated, with one compound showing good cytotoxicity against CEM (leukemia) cells with an EC50 of 0.20 μmol/L. nih.gov The presence of a methoxy group on the indole nitrogen was found to be favorable for activity. nih.gov
Indole-isoxazole hybrids have also been synthesized and evaluated for their cytotoxic activities on hepatocellular carcinoma cell lines. mdpi.com Selected compounds showed potent activity against Huh7, HepG2, Mahlavu, and SNU475 liver cancer cell lines, with IC50 values ranging from 0.7 to 21.5 µM. mdpi.com These compounds were found to induce cell cycle arrest in the G0/G1 phase and decrease CDK4 levels. mdpi.com
Furthermore, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones were developed as potent inhibitors of both wild-type and mutant Epidermal Growth Factor Receptor (EGFR). nih.govrsc.org Several of these derivatives exhibited potent antiproliferative activity with GI50 values in the nanomolar range against a panel of cancer cell lines. nih.govrsc.org Compounds 5f and 5g from this series were particularly effective, inhibiting EGFRWT with IC50 values of 85 nM and 73 nM, respectively, and demonstrating excellent caspase-3 activation, indicating their potential as apoptosis inducers. nih.govrsc.org
Table 2: Anticancer and Antiproliferative Activity of this compound Derivatives and Analogs
| Compound/Derivative Series | Cell Line(s) | Activity (IC50/GI50/EC50) | Reference |
|---|---|---|---|
| Compound 4e (1H-indole-2-carboxylic acid derivative) | MCF-7, HCT116, A549 | IC50: 0.57 µM, 1.95 µM, 3.49 µM | nih.gov |
| 3,6-disubstituted-2-carbalkoxy indole | CEM | EC50: 0.20 μmol/L | nih.gov |
| Indole-isoxazole hybrids (5a, 5r, 5t) | Huh7, HepG2, Mahlavu, SNU475 | IC50: 0.7–21.5 µM | mdpi.com |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (5f, 5g) | EGFRWT expressing cells | IC50: 85 nM, 73 nM | nih.govrsc.org |
| Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate derivatives | A549 | GI50: as low as 44 nM | nih.gov |
Neuroprotective Properties and Neurological Applications
The 5-methoxyindole (B15748) scaffold is a key feature in compounds investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.
Research into analogs of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide has highlighted the importance of the 5-methoxy group on the indole ring for neuroprotective activity in a cellular model of Alzheimer's disease. frontiersin.org These compounds are believed to exert their effects by targeting the mitochondrial complex I. frontiersin.org
Hydrazone derivatives of 5-methoxy-indole carboxylic acid (5MICA) have also been synthesized and evaluated as multifunctional neuroprotectors. The 2,3-dihydroxy, 2-hydroxy-4-methoxy, and syringaldehyde (B56468) derivatives of 5MICA demonstrated the strongest neuroprotection against H2O2-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity in rat-brain synaptosomes. These compounds also suppressed iron-induced lipid peroxidation.
Furthermore, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid has been studied in a scopolamine-induced model of Alzheimer's-type dementia in rats. This compound exhibited strong antioxidant, neuroprotective, and monoamine oxidase B (MAO-B) inhibiting effects in vitro. The presence of the arylhydrazone moiety in combination with hydroxy and methoxy substituents was found to be crucial for its MAO-B inhibitory and neuroprotective properties. In vivo, this derivative counteracted the decrease in acetylcholine (B1216132) levels in the hippocampus induced by scopolamine.
The neuroprotective effects of 5-methoxyindole-2-carboxylic acid (5MICA) have also been linked to its ability to reduce infarct size, improve oxidative stress status, and enhance long-term potentiation in models of ischemic stroke.
Enzyme Modulation: Carbonic Anhydrase Activation and Inhibition Mechanisms
Derivatives of this compound have been investigated for their ability to modulate the activity of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.
A study exploring the carbonic anhydrase activation profile of indole-based derivatives found that several compounds based on the 5-methoxy-1H-indole-3-carboxylate scaffold act as effective micromolar activators of human CA isoforms. mdpi.com The study focused on hCA I, II, VA, and VII, revealing promising selectivity profiles, particularly towards the brain-associated cytosolic isoform hCA VII. mdpi.com
The investigated derivatives included ethyl 5-(dialkylaminoalkoxy)-1-benzyl-1H-indole-3-carboxylates. mdpi.com Specifically, compounds such as ethyl 5-(3-(dimethylamino)propoxy)-1-benzyl-1H-indole-3-carboxylate and ethyl 5-(2-(dimethylamino)ethoxy)-1-benzyl-1H-indole-3-carboxylate were synthesized and evaluated. mdpi.com The activation of CAs, especially brain-specific isoforms, is being explored as a novel therapeutic strategy for conditions requiring cognitive enhancement, such as Alzheimer's disease and age-related cognitive decline.
Receptor Modulation: Cannabinoid Receptor Type 1 (CB1) Allosteric Modulation
The cannabinoid receptor type 1 (CB1) is a G protein-coupled receptor that has been a target for therapeutic intervention. Indole derivatives have been identified as allosteric modulators of the CB1 receptor, offering a more nuanced approach to receptor modulation compared to traditional orthosteric ligands. researchgate.net
The first evidence of an allosteric binding site on the CB1 receptor came from studies on indole derivatives such as Org27569, Org29647, and Org27759. researchgate.net These compounds, which are structurally related to this compound, were found to be allosteric modulators. researchgate.net
These indole-based allosteric modulators have been shown to increase the binding of CB1 receptor agonists, indicating a positive cooperative allosteric effect. Conversely, they can cause a decrease in the binding of CB1 receptor inverse agonists. Functionally, these compounds often behave as negative allosteric modulators (NAMs), reducing the maximal effect (Emax) of CB1 receptor agonists.
Structure-activity relationship studies on a series of substituted 1H-indole-2-carboxamides revealed that the modulatory potency at the CB1 receptor was enhanced by specific substitutions on the indole ring, such as a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position. Targeting the allosteric site on the CB1 receptor is seen as a promising strategy to mitigate the unwanted side effects associated with orthosteric CB1 receptor agonists. researchgate.net
Broad-Spectrum Biological Activities: Antimicrobial, Antimalarial, Antidiabetic, Anti-HIV, Anticholinesterase, Anticonvulsant, Antifertility, Antioxidant, and Antitubercular Properties
Derivatives of the this compound scaffold have been explored for a vast range of therapeutic applications, demonstrating a remarkable breadth of biological activity.
Antimicrobial Activity: The indole core is a well-established pharmacophore for antimicrobial agents. Various 3-substituted indole derivatives have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited potent antibacterial activity against eight bacterial species, in some cases exceeding the efficacy of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by 10- to 50-fold. nih.govchembk.com Similarly, studies on indole-3-aldehyde hydrazones revealed a broad spectrum of activity, with some compounds showing significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA). epa.gov
Antimalarial Activity: Malaria remains a significant global health threat, and indole derivatives represent a promising avenue for new antimalarial drugs. echemi.com While research on the specific this compound is part of a broader effort, related structures like spiroindolones have shown excellent in vivo activity, with the 1R,3S stereoisomer being crucial for anti-plasmodial action. mdpi.com This highlights the potential of the indole scaffold in developing novel treatments against both drug-sensitive and drug-resistant strains of Plasmodium. echemi.com
Antidiabetic Activity: Indole compounds have been investigated for their potential in managing diabetes. A closely related compound, 5-methoxyindole-2-carboxylic acid (MICA), is a known hypoglycemic agent that acts by inhibiting hepatic gluconeogenesis. nih.gov Research has shown that MICA and its derivatives hold promise as antidiabetic agents, warranting further exploration of their mechanisms and therapeutic potential. nih.govthermofisher.com
Anti-HIV Activity: The indole nucleus is a key structural element in several anti-HIV agents. nih.gov Derivatives such as N-arylsulfonyl-3-acetylindoles and 3-oxindole-2-carboxylates have demonstrated significant inhibitory activity against HIV-1. thermofisher.commdpi.com Some indole-3-carbaldehyde derivatives have been identified as potential dual inhibitors of both HIV integrase and reverse transcriptase. researchgate.net The mechanism often involves targeting critical viral enzymes or the fusion process between the virus and host cells. thermofisher.comnih.gov
Anticholinesterase and Antifertility Activities: While the indole scaffold is diverse, specific investigations into the anticholinesterase and antifertility properties of this compound derivatives are not extensively covered in the available literature, suggesting these may be areas for future research.
Anticonvulsant Activity: Researchers have synthesized and evaluated various heterocyclic compounds structurally related to indoles for anticonvulsant properties. tandfonline.comnih.gov For example, a series of 1-substituted-7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinolines showed potent activity in the maximal electroshock (MES) test, a key screening model for anticonvulsants. tandfonline.com While not direct derivatives, these findings suggest that the broader class of indole-containing and related heterocyclic systems has potential for development as antiepileptic drugs.
Antioxidant Activity: Certain indole derivatives exhibit significant antioxidant properties. Hybrids derived from 5-methoxy-indole carboxylic acid have been shown to act as neuroprotectors by suppressing iron-induced lipid peroxidation and inhibiting deoxyribose degradation. Other studies have noted that indole derivatives can enhance levels of the endogenous antioxidant glutathione (B108866) (GSH) while reducing markers of oxidative stress like malondialdehyde (MDA).
Antitubercular Activity: The indole scaffold is a promising starting point for the discovery of new antitubercular agents to combat drug-resistant tuberculosis. Derivatives of ethyl 1-benzyl-2-methyl-5-methoxy-1H-indole-3-carboxylate have shown favorable in vitro activity. Furthermore, related indolizine (B1195054) derivatives, such as ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates, have exhibited potent activity against susceptible and multidrug-resistant strains of Mycobacterium tuberculosis.
Table 1: Summary of Broad-Spectrum Biological Activities
| Activity | Compound Class / Derivative | Key Findings | Reference(s) |
|---|---|---|---|
| Antimicrobial | Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Potent activity against Gram-positive and Gram-negative bacteria. | nih.govchembk.com |
| Antimalarial | Spiroindolones | Excellent in vivo activity; specific stereochemistry (1R,3S) required. | mdpi.com |
| Antidiabetic | 5-Methoxyindole-2-carboxylic acid (MICA) | Potent hypoglycemic agent; inhibits gluconeogenesis. | nih.gov |
| Anti-HIV | 3-Oxindole-2-carboxylates | Potent inhibition of HIV-1 infection by targeting Tat-mediated viral transcription. | thermofisher.com |
| Anticonvulsant | 7-Methoxy-1,2,4-triazolo[4,3-a]quinolines | Potent activity in the maximal electroshock seizure model. | tandfonline.com |
| Antioxidant | 5-Methoxy-indole carboxylic acid hydrazone hybrids | Neuroprotective via suppression of lipid peroxidation and free radical scavenging. | |
| Antitubercular | Ethyl 7-methoxy-indolizine-1-carboxylates | Potent activity against H37Rv and multidrug-resistant MTB strains. |
Structure-Activity Relationship (SAR) Studies
The biological efficacy of this compound derivatives is profoundly influenced by the nature and position of various substituents on the indole core and its associated side chains. SAR studies are crucial for optimizing these molecules into potent and selective therapeutic agents.
Impact of Substituent Position and Chemical Nature on Biological Efficacy
The substitution pattern on the indole ring system is a critical determinant of biological activity.
For antitubercular activity , studies on indole-2-carboxamides revealed that the position of substituents significantly impacts efficacy. For example, a 4-methoxyindole (B31235) analogue showed a twofold enhancement in activity compared to its 5-methoxy counterpart. Furthermore, placing a single bromo group at the C6 position of the indole ring led to a substantial increase in activity compared to unsubstituted or 5-halosubstituted indoles.
In the context of anti-HIV agents , SAR studies on indole-based fusion inhibitors targeting the gp41 protein have defined the importance of molecular shape and contact surface area. nih.gov For N-arylsulfonyl-3-acetylindoles, the presence of an acetyl group at the C3-position and a halogen atom on the N-arylsulfonyl moiety were found to be important for potent activity. mdpi.com
For anticancer activity , research on 5-chloro-indole-2-carboxamides showed that the position of substituents on an attached phenethyl ring was vital. A substituent at the meta-position of the phenethyl ring was more tolerated for antiproliferative action than one at the para-position. In a different series of 5-hydroxyindole-3-carboxylate esters, a 4-methoxy group on a phenylamine substituent at the N1 position resulted in the most potent compound against MCF-7 breast cancer cells.
Regarding antimalarial spiroindolones , the stereochemistry at the spiro-center is paramount. It was conclusively found that the (1R,3S) configuration was the required stereochemistry for potent activity against P. falciparum. mdpi.com
Optimization of Chemical Functionalities for Enhanced Bioactivity and Selectivity
Fine-tuning the chemical functionalities of the lead compounds is a key strategy to improve their pharmacological profiles. This often involves modifying groups to enhance target binding, improve pharmacokinetic properties, and increase selectivity.
In the development of 5-lipoxygenase (5-LO) inhibitors based on an ethyl 5-hydroxy-indole-3-carboxylate scaffold, the potency was found to be closely related to the positioning of substituents on a phenylthiomethyl ring at the C2 position. The introduction of methyl or chlorine groups, particularly at the ortho- and ortho/para-positions of the thiophenol ring, were the most favorable modifications for enhancing inhibitory activity.
For antimalarial spiroindolones, while many derivatives were synthesized, only monosubstituted 5'-chloro oxindole (B195798) derivatives provided the optimal balance between high potency, favorable pharmacokinetics, and synthetic accessibility, demonstrating targeted optimization. mdpi.com
Another optimization strategy involves cyclization. In a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, cyclizing the side chain to form rigid 1H-pyrido[3,4-b]indol-1-ones resulted in compounds with greater antiproliferative activity than their more flexible, open-chain counterparts. This suggests that conformational restriction can be a powerful tool for enhancing bioactivity.
Investigation of Ligand-Biased Signaling Pathways in Receptor Interactions
The concept of biased agonism, or functional selectivity, describes the ability of a ligand to selectively activate one intracellular signaling pathway over another at the same receptor. tandfonline.com This is a sophisticated mechanism for optimizing drug action, aiming to elicit therapeutic effects (often G-protein-mediated) while avoiding adverse effects (often β-arrestin-mediated). tandfonline.com
While specific studies on ligand-biased signaling for this compound derivatives are emerging, the indole scaffold itself is present in known biased ligands. A prominent example is mitragynine, an indole alkaloid that acts as a G-protein-biased partial agonist at the µ-opioid receptor, contributing to its analgesic effects with a potentially better side-effect profile than traditional opioids. tandfonline.com
A related concept involves compounds acting as "allosteric determinants" to induce substrate-selective inhibition. Certain 2-arylindole scaffolds have been shown to selectively inhibit the linoleate (B1235992) oxygenase activity of the enzyme ALOX15 without affecting its other activities, suggesting they induce a specific functional conformation in the enzyme. researchgate.net These examples highlight the potential for indole derivatives to engage in nuanced interactions with biological targets, paving the way for the design of highly selective drugs with improved therapeutic windows.
Preclinical Pharmacological Assessments and Efficacy Profiling
The translation of promising in vitro findings into potential clinical candidates requires rigorous preclinical evaluation, starting with an assessment of a compound's effects on target cells and its selectivity.
In Vitro Cytotoxicity and Selectivity Profiling against Target Cells
A critical step in drug development is determining a compound's therapeutic index—the ratio between its efficacy against a target (e.g., a cancer cell or pathogen) and its toxicity toward normal host cells.
In a study of novel 5-hydroxyindole-3-carboxylic acid and ester derivatives, compounds were tested for cytotoxicity against the MCF-7 breast cancer cell line and compared against normal human dermal fibroblast cells. Several ester derivatives demonstrated potent cytotoxicity against the cancer cells (EC₅₀ < 10 µM) while showing no significant toxicity to the normal cells, indicating a high degree of selectivity. For example, compound 5d , an ester with a 4-methoxy phenylamine group, was the most potent against MCF-7 cells with an EC₅₀ of 4.7 µM.
Similarly, new 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were evaluated for their antiproliferative effects across a panel of four human cancer cell lines (A-549, MCF-7, Panc-1, and HT-29). The most active compounds from this series were then tested for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
In the development of new antimalarial 8-quinolinamines, cytotoxicity was assessed using Vero cells to calculate a selectivity index (SI). This profiling is essential to ensure that the potent antiprotozoal activity does not come at the cost of unacceptable host cell toxicity.
Table 2: In Vitro Cytotoxicity and Antiproliferative Activity of Selected Indole Derivatives
| Compound/Derivative | Cell Line | Activity/Endpoint | Result | Reference(s) |
|---|---|---|---|---|
| 5d (5-hydroxyindole ester) | MCF-7 (Breast Cancer) | Cytotoxicity (EC₅₀) | 4.7 µM | |
| 5d (5-hydroxyindole ester) | Normal Dermal Fibroblasts | Cytotoxicity | No significant cytotoxicity | |
| 5c (5-chloro-indole-2-carboxamide) | A-549, MCF-7, Panc-1, HT-29 | Antiproliferative (GI₅₀) | 47 nM (average) | |
| 6f (5-chloro-indole-2-carboxamide) | A-549, MCF-7, Panc-1, HT-29 | Antiproliferative (GI₅₀) | 41 nM (average) | |
| 5c (5-methoxy-indole carbohydrazide) | SH-SY5Y (Neuroblastoma) | Cytotoxicity (IC₅₀) | > 150 µM | |
| 5c (5-methoxy-indole carbohydrazide) | bEnd3 (Mouse Brain Endothelial) | Cytotoxicity (IC₅₀) | > 150 µM |
In Vivo Studies on Therapeutic Efficacy and Physiological Response
Derivatives of 5-methoxy-1H-indole-2-carboxylic acid have been subjected to in vivo studies to evaluate their therapeutic potential and physiological effects in animal models. One such derivative, N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide (5MeO), has demonstrated notable neuroprotective effects in a scopolamine-induced rat model of dementia, which is used to mimic Alzheimer's-like cognitive deficits. mdpi.com
In these studies, the administration of 5MeO was found to counteract the scopolamine-induced cognitive impairment. Behavioral assessments revealed that the compound had a positive impact on learning and memory. mdpi.com Beyond behavioral changes, biochemical analyses of brain tissue from the test subjects showed significant physiological responses to the treatment. Specifically, 5MeO was observed to modulate key markers of oxidative stress and cholinergic function in the cortex and hippocampus, two brain regions critically involved in memory processes. mdpi.com
The compound was shown to reduce the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage, in both the cortex and hippocampus. mdpi.com Furthermore, it influenced the activity of catalase, an important antioxidant enzyme. mdpi.com In addition to its antioxidant effects, the 5MeO derivative also impacted the cholinergic system, which is significantly impaired in Alzheimer's disease. Treatment with the compound led to a normalization of acetylcholine (ACh) levels in the hippocampus of scopolamine-treated rats. mdpi.com These findings underscore the potential of this class of indole derivatives to exert therapeutic effects by targeting multiple pathological pathways, including oxidative stress and neurotransmitter system dysregulation. mdpi.com
Table 1: Effects of a 5-Methoxy-1H-Indole-2-Carboxylic Acid Derivative (5MeO) on Biochemical Markers in a Rat Model of Dementia
| Biomarker | Brain Region | Effect of 5MeO Treatment |
| Malondialdehyde (MDA) | Cortex | Decreased to control levels |
| Malondialdehyde (MDA) | Hippocampus | Decreased |
| Catalase Activity | Cortex & Hippocampus | Counteracted scopolamine-induced decrease |
| Acetylcholine (ACh) | Hippocampus | Counteracted scopolamine-induced decrease |
Investigation of Intestinal Barrier Protective Effects
The protective effects of indole derivatives on the intestinal barrier have been a subject of significant research, particularly in the context of intestinal inflammation and infection. While not this compound itself, related indole compounds such as indole-3-aldehyde (IAld) and other synthetic derivatives have been investigated in vivo for their ability to preserve and restore the integrity of the intestinal epithelial barrier. nih.govnih.gov
In a murine model of colitis, IAld demonstrated the ability to significantly improve gut permeability. nih.gov This protective effect is linked to its interaction with the aryl hydrocarbon receptor (AhR), which plays a crucial role in maintaining intestinal homeostasis. nih.gov Activation of AhR by indole derivatives can lead to the inhibition of inflammatory pathways, such as the nuclear factor-κB (NF-κB) pathway, and enhance the function of the intestinal barrier. nih.gov
Further studies using a mouse model of acute Toxoplasma gondii infection have explored the efficacy of various indole aldehyde derivatives in protecting the intestinal barrier, which is the primary line of defense against the parasite. nih.gov In this model, specific derivatives were shown to enhance gastrointestinal motility. nih.gov On a biochemical level, these compounds increased the levels of glutathione (GSH), a major endogenous antioxidant, in the small intestine. nih.gov Concurrently, they reduced the levels of malondialdehyde (MDA) and nitric oxide (NO), both of which are markers of oxidative stress and inflammation. nih.gov Furthermore, the derivatives were found to decrease the serum levels of diamine oxidase (DAO), an enzyme whose elevated presence in circulation is indicative of intestinal mucosal injury. nih.gov These findings highlight the potential of indole derivatives to mitigate intestinal barrier damage through multiple mechanisms, including the enhancement of antioxidant defenses and the reduction of inflammatory mediators. nih.gov
Table 2: Effects of Indole Aldehyde Derivatives on Markers of Intestinal Barrier Function and Integrity in a Mouse Model of Acute Toxoplasma gondii Infection
| Parameter | Location | Effect of Indole Aldehyde Derivative Treatment |
| Gastrointestinal Motility | - | Enhanced |
| Glutathione (GSH) | Small Intestine | Increased |
| Malondialdehyde (MDA) | Small Intestine | Reduced |
| Nitric Oxide (NO) | Small Intestine | Reduced |
| Diamine oxidase (DAO) | Serum | Reduced |
| Nitric Oxide (NO) | Serum | Reduced |
Computational and Theoretical Studies in Indole Carboxylate Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking simulates the binding of a ligand to a protein's active site, predicting its orientation and affinity. This is instrumental in identifying potential drug candidates.
While direct docking studies on ethyl 5-methoxy-1H-indole-3-carboxylate are not extensively published, research on similar structures illustrates the approach. For instance, a molecular modeling study of ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate , an analogue, was conducted to understand its cytotoxic effects. The study showed its binding modes within the active site of the survivin protein (PDB entry: 3UIH), a protein implicated in cancer. researchgate.net This type of analysis helps explain the compound's observed biological potency by revealing key interactions with amino acid residues in the protein's binding pocket. researchgate.net
In broader studies, various ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives were designed and subjected to molecular docking against Glycogen Synthase Kinase 3β (GSK-3β), a target for diabetes mellitus. researchgate.net These in silico experiments help in screening new potential lead molecules by evaluating their binding affinity within the ligand-binding domain of the target protein. researchgate.net Similarly, substituted indoles have been docked against the enzyme ALOX15 to understand their allosteric inhibition mechanisms, where binding at one site affects the enzyme's activity at another. mdpi.com
Quantum Chemical Calculations: DFT, HOMO-LUMO Analysis, and Vibrational Modes
Quantum chemical calculations provide fundamental information about a molecule's electronic structure, stability, and reactivity. Density Functional Theory (DFT) is a prominent method used for these investigations.
For the related compound 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) , extensive DFT calculations have been performed. nih.govnih.gov A recent study on a new polymorph of MI2CA utilized the ωB97X-D functional with 6-31++G(d,p) and aug-cc-pVTZ basis sets to model its structure. nih.govnih.gov The results from these calculations, which modeled dimeric and trimeric structures, showed excellent agreement with experimental data obtained from X-ray diffraction and infrared (IR) spectroscopy. nih.govnih.gov
Vibrational analysis, often part of DFT calculations, helps in assigning the bands observed in experimental IR spectra. For indole (B1671886) derivatives, characteristic vibrational frequencies include the N-H stretching vibrations, which typically appear as a broad band around 3200-3400 cm⁻¹ due to hydrogen bonding. The carbonyl (C=O) stretching vibrations of the ester group are also a key feature, usually found in the region of 1680-1715 cm⁻¹.
Predictive Modeling for Pharmacological Properties: ADME Prediction and Blood-Brain Barrier Penetration
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery, helping to filter out candidates with poor pharmacokinetic profiles.
Studies on various substituted indole derivatives have employed tools like SwissADME and PreADMET to predict these properties. researchgate.netresearchgate.net For a series of ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives, key properties such as lipophilicity (Log P) were calculated. researchgate.net Derivatives with better binding affinities in docking studies displayed Log P values in the range of 2.25-3.13. researchgate.net
Blood-brain barrier (BBB) penetration is another crucial property for CNS-active drugs. Computational models, such as the "boiled-egg" graphical representation from SwissADME, can predict both gastrointestinal absorption and BBB permeation. researchgate.net This model helps to quickly visualize if a compound is likely to be orally absorbed or to reach the central nervous system. researchgate.net While specific predictive data for this compound is not detailed in the search results, the methodologies are well-established for this class of compounds. researchgate.netnih.gov
| Property | Predicted Range/Observation | Significance |
|---|---|---|
| Lipophilicity (Log P) | 2.25 - 3.13 | Influences solubility, permeability, and plasma protein binding. |
| BBB Penetration | Predicted by "Boiled-Egg" Model | Essential for drugs targeting the central nervous system. |
| GI Absorption | Predicted by "Boiled-Egg" Model | Indicates potential for oral bioavailability. |
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
The three-dimensional conformation of a molecule and its non-covalent interactions are fundamental to its crystal packing and its ability to bind to biological targets.
X-ray crystallography studies on analogues like ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate reveal that the indole ring system is nearly planar. nih.govresearchgate.net In this specific analogue, the dihedral angle between the pyrrole (B145914) and benzene (B151609) rings of the indole core is just 2.54 (8)°. nih.govresearchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds. Molecules are linked by N—H⋯O hydrogen bonds, forming chains that are further connected by C—H⋯O interactions into a three-dimensional network. nih.govresearchgate.net
In a different analogue, 5-methoxy-1H-indole-2-carboxylic acid , crystal structure analysis revealed the formation of cyclic dimers connected by strong, double O−H⋯O hydrogen bonds. nih.govmdpi.com The study also highlighted the importance of N–H⋯O intermolecular hydrogen bonds, where the indole NH group acts as a hydrogen bond donor and the oxygen from the methoxy (B1213986) group can act as an acceptor. mdpi.com
| Interaction Type | Participating Groups | Observed in Analogue |
|---|---|---|
| Hydrogen Bonding | N—H⋯O (carbonyl) | Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate nih.govresearchgate.net |
| Hydrogen Bonding | O—H⋯O (carboxylic) | 5-methoxy-1H-indole-2-carboxylic acid nih.govmdpi.com |
| Hydrogen Bonding | N—H⋯O (methoxy) | 5-methoxy-1H-indole-2-carboxylic acid mdpi.com |
| π-π Stacking | Indole Ring | General feature in indole derivatives nih.govmdpi.com |
Furthermore, π-π stacking interactions are a key feature of aromatic systems like indole. nih.gov These non-covalent interactions play a crucial role in the stability of protein structures and in the binding of indole-based drugs to their protein targets. nih.gov Theoretical studies on simplified models like 3-methylindole (B30407) are used to understand the fundamental nature of these stacking forces and how substitutions on the indole ring can influence their strength. nih.gov
Advanced Characterization and Structural Elucidation in Academic Research
Spectroscopic Analysis for Structural Confirmation and Mechanistic Insights (NMR, IR, MS)
Spectroscopy is the cornerstone of molecular characterization, offering a detailed view of the chemical environment of atoms and the nature of chemical bonds within ethyl 5-methoxy-1H-indole-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals corresponding to the aromatic protons on the indole (B1671886) ring, the N-H proton, the methoxy (B1213986) group protons, and the protons of the ethyl ester group. The splitting patterns (e.g., triplets and quartets for the ethyl group) and coupling constants are critical for confirming the connectivity of the structure.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show unique resonances for the carbonyl carbon of the ester, the aromatic carbons of the indole core (including those bonded to the methoxy group and nitrogen), the methoxy carbon, and the two carbons of the ethyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. Key absorptions for this compound include:
A sharp peak around 3300-3400 cm⁻¹, characteristic of the N-H stretching vibration of the indole ring.
A strong absorption band around 1680-1710 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the ethyl ester.
Bands in the 1000-1300 cm⁻¹ region, associated with C-O stretching from the ester and the methoxy ether group.
Absorptions related to C-H stretching and C=C stretching of the aromatic ring.
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, allowing for the confirmation of the molecular formula (C₁₂H₁₃NO₃). The fragmentation pattern observed in the mass spectrum can also offer structural clues, showing the loss of fragments such as the ethoxy group (-OCH₂CH₃) from the parent ion.
Table 1: Key Spectroscopic Data for this compound and Related Structures
| Technique | Feature | Expected Signal/Range | Compound Reference |
|---|---|---|---|
| ¹H NMR | Indole N-H | ~11.0-12.0 ppm (singlet) | Methyl 1H-indole-3-carboxylate nih.gov |
| Aromatic Protons | ~6.8-8.0 ppm (multiplets) | Ethyl 5-iodo-1H-indole-3-carboxylate researchgate.net | |
| Methoxy (-OCH₃) | ~3.8 ppm (singlet) | 5-Methoxyindole-2-carboxylic acid lcms.cz | |
| Ethyl Ester (-OCH₂CH₃) | ~4.3 ppm (quartet), ~1.3 ppm (triplet) | Ethyl 5-iodo-1H-indole-3-carboxylate researchgate.net | |
| ¹³C NMR | Carbonyl (C=O) | ~165 ppm | Methyl 1H-indole-3-carboxylate nih.gov |
| Aromatic Carbons | ~100-155 ppm | Ethyl 5-iodo-1H-indole-3-carboxylate researchgate.net | |
| Methoxy Carbon | ~55 ppm | 5-Methoxy-1H-indole-3-carbaldehyde researchgate.net | |
| Ethyl Ester Carbons | ~60 ppm (-OCH₂), ~14 ppm (-CH₃) | Ethyl 5-iodo-1H-indole-3-carboxylate researchgate.net | |
| IR (cm⁻¹) | N-H Stretch | 3200-3400 | 5-Methoxy-1H-indole-2-carboxylic acid researchgate.net |
| C=O Stretch | 1670-1700 | Ethyl 5-iodo-1H-indole-3-carboxylate researchgate.net | |
| C-O Stretch | 1100-1300 | Ethyl 5-iodo-1H-indole-3-carboxylate researchgate.net | |
| MS | Molecular Ion [M+H]⁺ | m/z ~220.09 | Calculated for C₁₂H₁₄NO₃⁺ |
X-ray Crystallography for Solid-State Structure Determination and Supramolecular Assembly Analysis
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a single crystal, providing definitive proof of structure. This method yields detailed information on bond lengths, bond angles, and torsion angles.
For indole derivatives, crystallography is particularly insightful for analyzing supramolecular assemblies. The indole N-H group is a classic hydrogen bond donor, while the carbonyl oxygen of the ethyl carboxylate group is an effective hydrogen bond acceptor. This donor-acceptor pair facilitates the formation of intermolecular hydrogen bonds (N-H···O=C), which can organize the molecules into well-defined architectures such as chains, ribbons, or sheets in the solid state. mdpi.com
Table 2: Crystallographic Data for a Related 5-Methoxyindole (B15748) Derivative
| Parameter | Value |
|---|---|
| Compound | 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2) semanticscholar.org |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Supramolecular Interaction | Cyclic dimers via O-H···O hydrogen bonds semanticscholar.org |
| Secondary Interactions | N-H···O (methoxy) and C-H···O contacts semanticscholar.org |
Advanced Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity Assessment and Reaction Monitoring in Research
Chromatographic methods are essential for separating the target compound from starting materials, reagents, and byproducts, thereby ensuring its purity. They are also vital tools for monitoring the progress of a chemical reaction in real-time.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Using a reverse-phase (RP) column, where the stationary phase is nonpolar (e.g., C18), and a polar mobile phase (typically a mixture of water and acetonitrile or methanol with a small amount of acid like formic acid), high-resolution separation can be achieved. sielc.com A pure sample will ideally show a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration, allowing for quantitative analysis and purity determination (e.g., >99%).
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. As components elute from the chromatography column, they are directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak (confirming it is the desired product) and the tentative identification of impurities based on their mass-to-charge ratios. ukm.my This technique is invaluable for optimizing reaction conditions by identifying and minimizing the formation of side products.
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures than traditional HPLC. This results in significantly faster analysis times (often under two minutes), higher resolution, and increased sensitivity. lcms.czwaters.com In a research setting, UPLC is a powerful tool for high-throughput reaction monitoring. A chemist can quickly take a small aliquot from a reaction mixture, dilute it, and inject it into the UPLC-MS system to get a rapid snapshot of the reaction's progress, showing the consumption of reactants and the formation of the product. waters.comacs.org
Table 3: Chromatographic Techniques and Their Applications
| Technique | Primary Application | Key Information Provided |
|---|---|---|
| HPLC | Purity Assessment, Quantification | Retention time, peak area (% purity) |
| LC-MS | Product Confirmation, Impurity Profiling | Retention time, molecular weight of eluting peaks |
| UPLC | High-Throughput Reaction Monitoring | Rapid assessment of reactants, intermediates, and products |
Future Perspectives and Research Challenges
Development of Novel Indole (B1671886) Carboxylate Derivatives with Enhanced Target Selectivity
A primary future direction lies in the rational design and synthesis of novel indole carboxylate derivatives with improved potency and selectivity for specific biological targets. The core indole scaffold is a privileged structure in drug discovery, and strategic modification is key to unlocking its full therapeutic potential. rsc.orgmdpi.com
Research has shown that substitutions on the indole ring system significantly influence biological activity. For instance, studies on 5-hydroxyindole-3-carboxylate derivatives have demonstrated that the placement of substituents on a 2-phenylthiomethyl moiety is crucial for inhibiting human 5-lipoxygenase (5-LO), an enzyme implicated in inflammatory diseases. researchgate.net The introduction of methyl or chlorine groups at specific positions on the thiophenol ring led to the most potent inhibitors. researchgate.net Similarly, in the pursuit of anti-breast cancer agents, a series of 5-hydroxyindole-3-carboxylic acid esters were synthesized, with a derivative featuring a 4-methoxy group showing the highest potency. nih.gov
Future work will likely focus on creating extensive libraries of such derivatives. By systematically altering substituents at the N1, C2, C3, and C5 positions of the indole core, researchers can fine-tune the electronic and steric properties of the molecules to achieve enhanced binding affinity and selectivity for targets like kinases, G-protein coupled receptors, and enzymes involved in various disease pathways. researchgate.nettandfonline.com
Table 1: Examples of Indole Derivative Modifications and Their Biological Targets
| Base Scaffold | Modification | Target/Activity |
|---|---|---|
| Ethyl 5-hydroxy-indole-3-carboxylate | Addition of 2-(mesitylthiomethyl) group | Human 5-lipoxygenase (5-LO) inhibitor researchgate.net |
| 5-hydroxyindole-3-carboxylic acid | Esterification with a 4-methoxyphenyl (B3050149) group | Anti-breast cancer agent (MCF-7 cells) nih.gov |
| 5-chloro-indole-2-carboxylate | Conversion to 3-(2-methoxyvinyl)-indole-2-carboxamides | EGFRWT/EGFRT790M inhibitors tandfonline.com |
| Ethyl 1H-indole-2-carboxylate | Substitution at C5 with Cl or Br | GSK-3β inhibitors researchgate.net |
| 5-methoxyindole-2-carboxylic acid | Creation of an arylhydrazone derivative | Neuroprotective, MAO-B inhibitor mdpi.com |
Comprehensive Mechanistic Elucidation of Observed Biological Activities
While many indole derivatives exhibit promising biological effects, a comprehensive understanding of their mechanisms of action at the molecular level is often incomplete. Future research must prioritize detailed mechanistic studies to validate these compounds as viable drug candidates.
For example, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid has shown neuroprotective effects in a rat model of Alzheimer's disease. mdpi.com Studies revealed that this compound restores levels of brain-derived neurotrophic factor (BDNF) and acetylcholine (B1216132), normalizes acetylcholinesterase activity, and counteracts oxidative stress. mdpi.com Further investigation is needed to pinpoint the direct molecular interactions responsible for these downstream effects. Similarly, while 5-methoxy-1H-indole has demonstrated antifungal activity, a deeper dive into its specific interactions within the fungal cell is warranted. mdpi.com
Elucidating these mechanisms will involve a combination of biochemical assays, structural biology (such as X-ray crystallography of the compound bound to its target protein), and advanced cellular imaging techniques. A thorough understanding of the structure-activity relationship (SAR) is crucial for optimizing lead compounds and minimizing off-target effects. researchgate.net
Translational Research and Potential Therapeutic Advancement
Translating promising in vitro findings into in vivo efficacy and, ultimately, clinical application is a significant challenge. The journey of ethyl 5-methoxy-1H-indole-3-carboxylate and its analogs from the laboratory to the clinic requires robust translational research.
Encouragingly, the parent carboxylic acid, 5-methoxy-1H-indole-2-carboxylic acid, has shown potential neuroprotective properties in the context of stroke. mdpi.comnih.gov An arylhydrazone derivative has also been studied in animal models for Alzheimer's disease, demonstrating beneficial effects on memory and a favorable safety profile, suggesting it is a candidate for further pharmacological studies. mdpi.com In another area, certain indole derivatives have been identified as a potential therapeutic strategy for intestinal diseases caused by Toxoplasma gondii. researchgate.net
The path forward involves rigorous preclinical testing in relevant animal models to evaluate pharmacokinetics, pharmacodynamics, and toxicology. The agrochemical sector also provides a model for translational research, where the scaled-up production of an indole-based auxin mimic was required for extensive field trials to assess its efficacy as a herbicide. beilstein-journals.org The issuance of patents for efficient synthesis methods for these indole derivatives underscores the commercial and therapeutic interest in their advancement. google.com
Addressing Challenges in Synthetic Efficiency and Scalability for Research Applications
For any compound to be viable for extensive research and potential commercialization, its synthesis must be efficient, cost-effective, and scalable. Historically, the synthesis of substituted indoles has faced challenges, but modern chemistry offers solutions.
Classic methods like the Fischer, Reissert, Bischler, and Hemetsberger syntheses have been the foundation for creating methoxy-activated indoles. derpharmachemica.comchim.it However, these can sometimes suffer from low yields or require harsh conditions. Recent process development has focused on creating more streamlined and sustainable routes. For example, a new process for preparing 5-methoxy-1H-indole-2-carboxylic acid esters was developed using readily available starting materials, which minimizes waste and is operable on a larger (molar) scale. researchgate.net
A key innovation is the adoption of flow chemistry. A multi-step flow synthesis was successfully designed to scale up the production of an indole-based herbicide, demonstrating a throughput of 0.108 mol/h and reliable operation over extended periods. beilstein-journals.org Other approaches have focused on improving specific reaction steps; for instance, a method for producing a synthetic analogue of 5-methoxycamalexin was successfully scaled up to the gram scale, replacing chromatographic purification with more efficient recrystallization. mdpi.com The development of novel photochemical synthesis methods also presents an alternative route to substituted indoles. nih.gov These advancements are crucial for producing the quantities of material needed for advanced preclinical and clinical studies.
Table 2: Comparison of Synthetic Approaches for Indole Derivatives
| Synthetic Method | Key Features | Application Example | Reference |
|---|---|---|---|
| Fischer Indole Synthesis | Common, foundational method | Preparation of methoxy-activated indoles | researchgate.netchim.it |
| Reissert Indole Synthesis | Reliable for benzene-substituted indole-2-carboxylates | Synthesis of ethyl 5-methoxyindole-2-carboxylate | derpharmachemica.com |
| Process Development | Optimized for high yield and low waste | Scalable synthesis of 5-methoxy-1H-indole-2-carboxylic acid esters | researchgate.net |
| Flow Chemistry | Continuous processing, scalable, on-demand production | Scale-up of an indole-based auxin mimic for field trials | beilstein-journals.org |
| Photochemical Synthesis | Utilizes light-induced reactions | Synthesis of substituted indoles via [3+2] cycloaddition | nih.gov |
Integrated Experimental and Computational Approaches for Drug Discovery
The synergy between experimental work and computational modeling is accelerating the pace of drug discovery. For indole derivatives, this integrated approach is invaluable for predicting properties, understanding interactions, and guiding synthetic efforts.
Molecular docking studies have been employed to understand how indole derivatives bind to their targets. For instance, docking was used to predict the interaction between indole aldehyde derivatives and key proteins of T. gondii, such as NTPase-II and TgCDPK1. researchgate.net In another study, molecular dynamics guided the development of indole-based inhibitors of the epidermal growth factor receptor (EGFR). tandfonline.com
Furthermore, computational chemistry plays a vital role in characterizing the fundamental properties of these molecules. Density Functional Theory (DFT) calculations have been used alongside experimental techniques like X-ray diffraction and infrared spectroscopy to characterize a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid. mdpi.comnih.govresearchgate.net This understanding of the solid-state properties is critical for pharmaceutical development. The crystal structure of related compounds, such as ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, has also been determined, providing valuable data for building and validating computational models. nih.gov This integrated strategy, combining in silico prediction with empirical validation, allows for a more rational and efficient design of the next generation of indole-based therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 5-methoxy-1H-indole-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Fischer indole synthesis. For example, chlorophenylhydrazine hydrochloride reacts with ethyl acetoacetate in glacial acetic acid under reflux, followed by recrystallization from ethanol to yield indole derivatives . Optimization involves adjusting catalysts (e.g., CuI in PEG-400/DMF mixtures for analogous reactions) and reaction times (e.g., 12-hour stirring for cycloadditions) .
- Key Parameters :
| Parameter | Typical Range |
|---|---|
| Temperature | 80–100°C |
| Solvent | Glacial acetic acid, DMF/PEG-400 |
| Catalyst | CuI (for click chemistry) |
| Purification | Column chromatography (70:30 EtOAc:hexane) |
Q. How is the purity and structural identity of this compound validated?
- Methodology : Use , , and HRMS for structural confirmation. For example, peaks at δ 8.2–6.8 ppm confirm aromatic protons, while ester carbonyls appear at ~168 ppm in . TLC (R ~0.5 in EtOAc/hexane) monitors reaction progress .
Q. What are the recommended storage conditions and stability profiles for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
